molecular formula C31H51BrOS B15172394 S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate

S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate

Cat. No.: B15172394
M. Wt: 551.7 g/mol
InChI Key: XXKAHEPTTFPVMT-WFRCDSPSSA-N
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Description

“S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate” is a complex organic compound that features a steroidal backbone with a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from a steroidal precursor. The key steps include:

    Functionalization of the steroidal backbone: Introduction of the thioester group at the desired position.

    Bromination: Introduction of the bromine atom to the 2-methylpropanethioate moiety.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Optimization of reaction conditions: Ensuring high yield and purity.

    Use of catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioester group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as thiols, amines, or alkoxides.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Hydrocarbons: From reduction reactions.

    Substituted thioesters: From substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme inhibitors: Potential use in the development of enzyme inhibitors.

    Receptor modulators: Potential use in the modulation of steroid receptors.

Medicine

    Drug development: Potential use in the development of new therapeutic agents.

    Diagnostic agents: Potential use in the development of diagnostic tools.

Industry

    Material science: Potential use in the development of new materials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. As a receptor modulator, it may bind to a receptor, altering its conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • **S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chloro-2-methylpropanethioate
  • **S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-iodo-2-methylpropanethioate

Uniqueness

The presence of the bromine atom in “S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate” may confer unique reactivity and biological activity compared to its chloro and iodo analogs.

Properties

Molecular Formula

C31H51BrOS

Molecular Weight

551.7 g/mol

IUPAC Name

S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate

InChI

InChI=1S/C31H51BrOS/c1-6-7-8-9-10-11-12-22-14-16-26-25-15-13-23-21-24(34-28(33)29(2,3)32)17-19-31(23,5)27(25)18-20-30(22,26)4/h13,22,24-27H,6-12,14-21H2,1-5H3/t22-,24-,25-,26-,27-,30+,31-/m0/s1

InChI Key

XXKAHEPTTFPVMT-WFRCDSPSSA-N

Isomeric SMILES

CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)SC(=O)C(C)(C)Br)C)C

Canonical SMILES

CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC(=O)C(C)(C)Br)C)C

Origin of Product

United States

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